![molecular formula C9H7N3O2 B112618 3-Nitroquinolin-4-amine CAS No. 42606-33-7](/img/structure/B112618.png)
3-Nitroquinolin-4-amine
Overview
Description
3-Nitroquinolin-4-amine is an organic compound with the molecular formula C9H7N3O2 It is a derivative of quinoline, characterized by the presence of a nitro group at the third position and an amine group at the fourth position of the quinoline ring
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.
Cellular Effects
3-Nitroquinolin-4-amine has been found to have antiproliferative effects against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR) . It influences cell function by inhibiting EGFR activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinolin-4-amine typically involves the nitration of quinoline derivatives followed by amination. One common method includes the nitration of quinoline to form 3-nitroquinoline, which is then subjected to reduction and subsequent amination to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoline N-oxides.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 3-Aminoquinolin-4-amine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Nitroquinolin-4-amine has been explored as a potential anticancer agent. A study synthesized a series of novel derivatives that exhibited significant antiproliferative effects against tumor cell lines overexpressing the epidermal growth factor receptor (EGFR). These compounds showed IC50 values in the micromolar or nanomolar range, indicating their potential as therapeutic agents .
Antimicrobial Activity
Research has indicated that this compound derivatives possess antimicrobial properties. They have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. This suggests their potential role in developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound has been investigated for its ability to interact with various enzymes. The mechanism of action involves binding interactions that may lead to enzyme inhibition or activation, influencing cellular processes such as gene expression and metabolic pathways.
Industrial Applications
This compound is also utilized in the production of dyes and pigments due to its unique chemical structure, which allows it to participate in various chemical reactions such as oxidation and substitution.
Case Study 1: Anticancer Properties
A study published in Nature focused on synthesizing novel 3-nitroquinoline derivatives aimed at inhibiting EGFR activity. The research involved evaluating these compounds against human epidermoid carcinoma cells (A431) and breast cancer cells (MDA-MB-468). The results showed promising anticancer activity, highlighting the potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial effects of this compound against various pathogens. The findings demonstrated significant inhibition of bacterial growth, suggesting its utility in pharmaceutical applications targeting infectious diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Nitroquinolin-4-amine involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
3-Nitroquinoline: Lacks the amine group at the fourth position.
4-Aminoquinoline: Lacks the nitro group at the third position.
3-Aminoquinoline: Has an amine group at the third position instead of a nitro group.
Uniqueness: 3-Nitroquinolin-4-amine is unique due to the presence of both nitro and amine groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
3-Nitroquinolin-4-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is a derivative of quinoline, characterized by a nitro group at the third position and an amine group at the fourth position. Its molecular formula is . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The presence of both nitro and amine groups contributes to the compound's reactivity and biological activity. The nitro group can undergo bioreduction to form reactive intermediates, while the amine group facilitates hydrogen bonding with biomolecules.
Cellular Effects
Research indicates that this compound exhibits antiproliferative effects against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR). This characteristic is crucial for its potential application in cancer therapy.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating them, which leads to changes in cellular signaling pathways.
- Gene Expression Modulation : It may influence gene expression patterns, contributing to its antiproliferative effects.
- Reactive Intermediate Formation : The bioreduction of the nitro group can generate reactive species that interact with cellular components, leading to cytotoxic effects against cancer cells.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound derivatives. Notably, a study reported several compounds demonstrating significant inhibition of cell proliferation in EGFR-overexpressing tumor cell lines such as A431 and MDA-MB-468, with IC50 values in the micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A431 | 1.5 |
This compound | MDA-MB-468 | 2.0 |
Antimicrobial Properties
In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may possess bacteriostatic effects against various bacterial strains, although further research is necessary to fully understand its spectrum of activity.
Case Studies
- EGFR Inhibition Study : A study focused on a series of novel 3-nitroquinoline derivatives demonstrated their ability to inhibit EGFR activity significantly. The research utilized sulforhodamine B assays to evaluate antiproliferative effects on human epidermoid carcinoma cells, indicating a promising avenue for targeted cancer therapies .
- Structure-Activity Relationship (SAR) Analysis : Another study explored the SAR of 3-nitroquinoline derivatives, identifying key structural features that enhance their biological activity. This analysis provided insights into optimizing these compounds for better therapeutic efficacy .
Properties
IUPAC Name |
3-nitroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPRPEJLFKCOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299559 | |
Record name | 4-Amino-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42606-33-7 | |
Record name | 42606-33-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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